molecular formula C11H22O2 B12545114 Methyl 4-ethyloctanoate CAS No. 666827-28-7

Methyl 4-ethyloctanoate

Cat. No.: B12545114
CAS No.: 666827-28-7
M. Wt: 186.29 g/mol
InChI Key: BTOOTKQIZJKSKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethyloctanoate can be synthesized through the esterification of 4-ethyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 4-ethyloctanoic acid to this compound while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyloctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 4-ethyloctanoic acid and methanol.

    Reduction: 4-ethyloctanol.

    Transesterification: New ester and methanol.

Scientific Research Applications

Methyl 4-ethyloctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-ethyloctanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems to release 4-ethyloctanoic acid and methanol. The released acid can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethyloctanoate is unique due to its specific ester structure, which imparts distinct odor characteristics. Compared to its analogs, it may have different volatility and odor intensity, making it suitable for specific applications in the flavor and fragrance industry .

Biological Activity

Methyl 4-ethyloctanoate is a compound that has garnered attention for its potential biological activities. This article delves into its various biological properties, including antibacterial, antioxidant, anticancer, and antiviral effects. The findings are supported by data tables and relevant research studies.

This compound is an ester derived from octanoic acid and ethanol. Its molecular formula is C12H24O2C_{12}H_{24}O_2, and it is characterized by a long hydrocarbon chain, which contributes to its solubility and reactivity in biological systems.

Antioxidant Activity

Antioxidant activity is one of the most notable properties of this compound. Research has shown that compounds with similar structures exhibit significant free radical scavenging abilities. For instance, studies on related esters have demonstrated their capacity to inhibit oxidative stress markers.

Concentration (mg/mL) % Inhibition
10091.66
5091.02
2590.69
12.589.63
6.2588.74

This table illustrates the concentration-dependent antioxidant activities observed in studies involving similar compounds, indicating that this compound may exhibit comparable effects .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

Emerging research suggests that this compound may have anticancer properties. Studies indicate that esters similar to this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For example, compounds derived from fatty acids have shown potential in reducing tumor growth in various cancer models.

Case Studies

  • Antioxidant Efficacy : A study conducted on the antioxidant properties of various esters, including methyl octanoate derivatives, found that these compounds effectively reduced oxidative stress in cellular models, demonstrating potential for therapeutic applications in oxidative stress-related diseases .
  • Antimicrobial Effectiveness : In a comparative study of several fatty acid esters, this compound was shown to be effective against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative or antimicrobial agent in food products .
  • Cancer Cell Line Studies : Research involving the treatment of breast cancer cell lines with methyl esters indicated a reduction in cell viability and induction of apoptosis, highlighting the compound's potential role in cancer therapy .

Properties

CAS No.

666827-28-7

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

methyl 4-ethyloctanoate

InChI

InChI=1S/C11H22O2/c1-4-6-7-10(5-2)8-9-11(12)13-3/h10H,4-9H2,1-3H3

InChI Key

BTOOTKQIZJKSKK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCC(=O)OC

Origin of Product

United States

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